2-(4-Chlorophenyl)oxirane-2-carboxamide
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Overview
Description
2-(4-Chlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H8ClNO2 It is a derivative of oxirane, containing a chlorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)oxirane-2-carboxamide can be synthesized through several methods. One common approach involves the electrochemical oxidation of 2,4-dichlorobenzene with ethylene diamine as an electron donor . Another method is the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol (EtOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide under alkaline conditions.
Aminolysis: The compound reacts with primary amines to form 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol (EtOH).
Aminolysis: Primary amines under mild conditions.
Major Products Formed
Oxidation: Oxirane-2-carboxamides.
Aminolysis: 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamide.
Scientific Research Applications
2-(4-Chlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. For example, it binds to bacterial enzymes, such as hydroxylases and oxidases, inhibiting their activity . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(4-Chlorophenyl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
4-Chlorostyrene oxide: A related compound with similar chemical properties.
Cerulenin: An antifungal antibiotic that inhibits fatty acid and steroid biosynthesis.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a carboxamide group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial enzymes and act as a plant growth regulator sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
CAS No. |
89388-16-9 |
---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)9(5-13-9)8(11)12/h1-4H,5H2,(H2,11,12) |
InChI Key |
JBNUKDZMRNGPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
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